

Alternate names for (5-methyl-3-phenyl-4-isoxazolyl)methanol.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-methyl-3-phenyl-4-isoxazolyl)methanol

Cat. No.: B095413

[Get Quote](#)

An In-depth Technical Guide to (5-methyl-3-phenyl-4-isoxazolyl)methanol

This technical guide provides a comprehensive overview of the chemical compound **(5-methyl-3-phenyl-4-isoxazolyl)methanol**, including its alternate names, physicochemical properties, potential synthetic routes, and the broader context of the biological activities of isoxazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature and Chemical Identifiers

The compound **(5-methyl-3-phenyl-4-isoxazolyl)methanol** is a heterocyclic alcohol. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, forms the core of this molecule. Substituents at the 3, 4, and 5 positions of the isoxazole ring define its specific identity and chemical properties.

Below is a summary of its various names and identifiers.

Identifier Type	Value
Systematic Name	(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol[1]
CAS Number	18718-79-1[1][2]
PubChem CID	2776149[1]
Synonyms	4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole[1]
	4-Isoxazolemethanol, 5-methyl-3-phenyl-[1]
	(5-methyl-3-phenyl-isoxazol-4-yl)-methanol[1]
	3-phenyl-4- hydroxymethyl-5-methyl-isoxazole[1]

Physicochemical and Structural Data

The quantitative data available for **(5-methyl-3-phenyl-4-isoxazolyl)methanol** is summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [1][2]
Molecular Weight	189.21 g/mol [1]
Appearance	As per the typical Certificate of Analysis[2]
Purity	≥99%[2]
Moisture Content	≤0.5%[2]
Heavy Metals	≤20 ppm[2]

For context, crystallographic data for the closely related precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, is provided. This data offers insight into the solid-state conformation of the core molecular scaffold.

Crystal Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Molecular Formula C11H9NO3^[3]

Molecular Weight 203.19^[3]

Crystal System Monoclinic^[3]

Space Group P2/n^[3]

Dihedral Angle (Phenyl and Isoxazole rings) 56.64 (8)[°]^[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of **(5-methyl-3-phenyl-4-isoxazolyl)methanol** are not readily available in the surveyed literature. However, a plausible synthetic route is the reduction of its corresponding aldehyde, 5-methyl-3-phenylisoxazole-4-carboxaldehyde. Below is a general, representative protocol for such a transformation.

Protocol 1: Synthesis of (5-methyl-3-phenyl-4-isoxazolyl)methanol via Aldehyde Reduction (Representative Protocol)

This protocol describes a standard laboratory procedure for the reduction of a heterocyclic aldehyde to its corresponding alcohol using sodium borohydride.

Materials:

- 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- Dissolve 5-methyl-3-phenylisoxazole-4-carboxaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **(5-methyl-3-phenyl-4-isoxazolyl)methanol**.

Protocol 2: Synthesis of a Structurally Related Compound: (3-para-tolyl-isoxazol-5-yl)methanol[4]

This protocol details the synthesis of a related isoxazole methanol derivative through a [3+2] cycloaddition reaction.

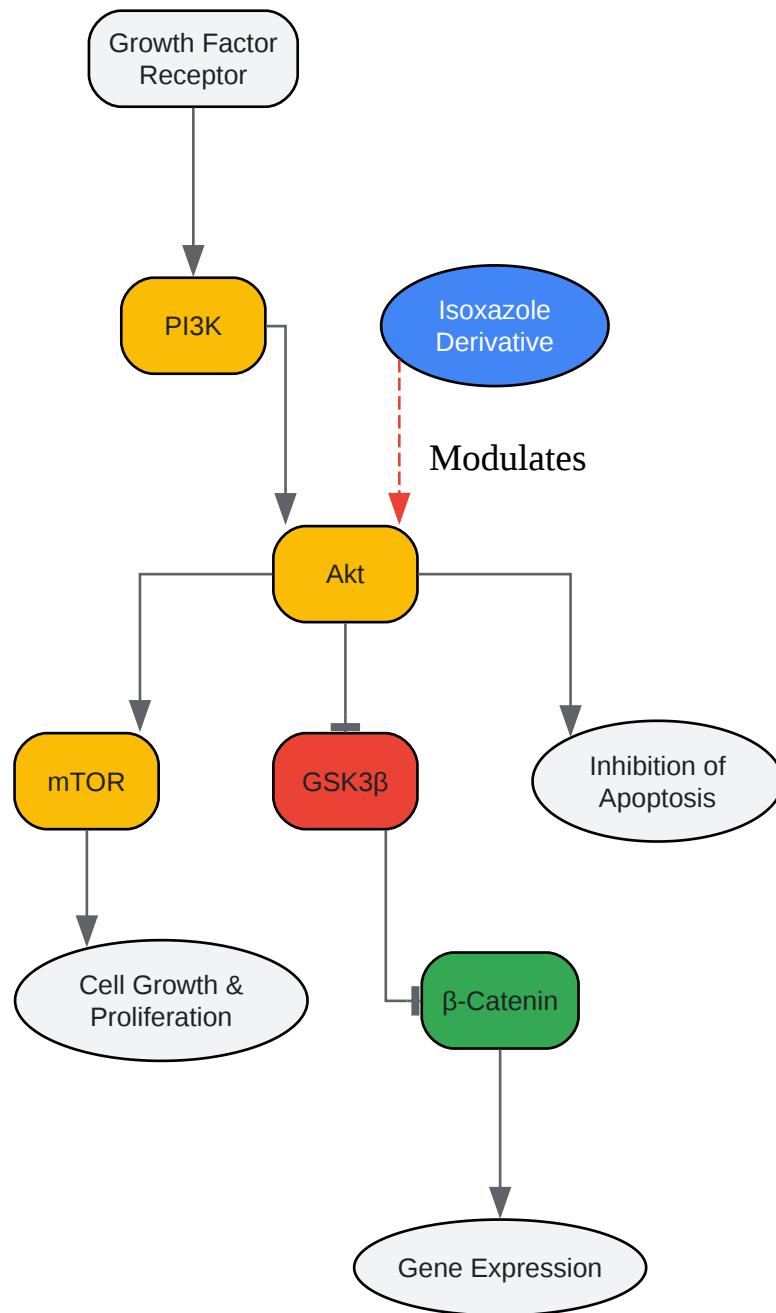
Materials:

- 4-methylbenzaldoxime
- Propargyl alcohol

- Carbon tetrachloride (CCl₄)
- 5% Sodium hypochlorite (NaOCl) solution

Procedure:

- In a 25 ml double-necked flask equipped with a funnel and a magnetic stirrer, combine 4-methylbenzaldoxime (5 mg, 8 mmol), propargyl alcohol (3 ml, 2 mmol), and CCl₄ (5 ml).[4]
- Add 12 ml of 5% NaOCl solution dropwise through the funnel.[4]
- Stir the reaction mixture for 48 hours at 70 °C.[4]
- After cooling, transfer the contents to a separatory funnel and separate the organic phase from the aqueous phase.[4]
- The product, (3-para-tolyl-isoxazol-5-yl)methanol, is obtained after removal of the solvent.[4]


Biological Activity and Signaling Pathways of Isoxazole Derivatives

While specific biological data and signaling pathway interactions for **(5-methyl-3-phenyl-4-isoxazolyl)methanol** are not extensively documented, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][5]

Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[5][6][7][8]

The mechanisms of action for these derivatives are diverse and target various cellular processes. For instance, some isoxazole-containing compounds have been shown to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis.[7] One such central signaling network is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in diseases like cancer.

Below is a generalized diagram representing a signaling pathway that is known to be modulated by certain isoxazole derivatives. The specific effects of **(5-methyl-3-phenyl-4-isoxazolyl)methanol** on this or other pathways have yet to be elucidated.

[Click to download full resolution via product page](#)

Caption: A generalized diagram of the PI3K/Akt/mTOR signaling pathway, which is a known target for some isoxazole derivatives.

Conclusion

(5-methyl-3-phenyl-4-isoxazolyl)methanol is a distinct chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed biological studies on this specific molecule are limited, the broader class of isoxazole derivatives demonstrates significant pharmacological potential through the modulation of critical cellular signaling pathways. The synthetic protocols and data presented in this guide provide a foundation for future research and development involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanol | C11H11NO2 | CID 2776149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-methyl-3-phenylisoxazol-4-yl)methanol, CasNo.18718-79-1 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alternate names for (5-methyl-3-phenyl-4-isoxazolyl)methanol.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095413#alternate-names-for-5-methyl-3-phenyl-4-isoxazolyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com